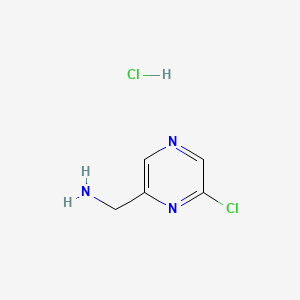

(6-Chloropyrazin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(6-chloropyrazin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-3-8-2-4(1-7)9-5;/h2-3H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHGCIVOVGEUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856240 | |

| Record name | 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-24-4 | |

| Record name | 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Preamble: Navigating the Isomeric Landscape

In the field of medicinal chemistry, precision in molecular architecture is paramount. The subject of this guide, (6-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No. 1357945-24-4), is a key heterocyclic building block.[1][2][3] It is crucial for the reader to note that while this document is centered on the 6-chloro-2-methanamine isomer, a significant portion of the publicly available, detailed procedural literature pertains to its close structural isomer, (3-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No. 939412-86-9).[4][5] These compounds feature substituents in a para (1,4-like) versus an ortho (1,2-like) relationship, respectively. Due to the conserved pyrazine core and functional groups, the synthetic and reactive principles are largely analogous. Therefore, where specific experimental data for the 6-chloro isomer is sparse, this guide will present protocols for the 3-chloro isomer as a scientifically robust and illustrative proxy, with this distinction being clearly noted. This approach is taken to provide the most practical and actionable insights for researchers in the field.

Molecular Overview and Physicochemical Identity

This compound is a substituted pyrazine derivative. The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in pharmacologically active molecules due to its ability to participate in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems.[6] The presence of a chlorine atom provides a reactive handle for nucleophilic aromatic substitution (SNAr), while the primary aminomethyl group offers a site for amide coupling and other derivatizations. The hydrochloride salt form is utilized to enhance the compound's stability and solubility in polar protic solvents, which is a critical consideration for reaction setup and purification processes.

Core Compound Properties

| Property | Value | Source(s) |

| CAS Number | 1357945-24-4 | [1][2][3] |

| Molecular Formula | C₅H₇Cl₂N₃ | [2] |

| Molecular Weight | 180.04 g/mol | [1][2] |

| IUPAC Name | (6-chloropyrazin-2-yl)methanamine;hydrochloride | N/A (Standard) |

| Appearance | Solid (Specific color/form may vary) | [7] |

| Purity | Typically ≥95% | [1][2] |

Chemical Structure

The structure consists of a central pyrazine ring substituted at the C2 and C6 positions with aminomethyl and chloro groups, respectively.

Caption: Structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of chloropyrazinyl methanamines is pivotal for their application in multi-step drug synthesis campaigns. The general strategy involves the reduction of a corresponding cyanopyrazine precursor.

Representative Synthesis Protocol (for 3-Chloro Isomer)

This protocol details the synthesis of the isomeric (3-Chloropyrazin-2-yl)methanamine hydrochloride and is presented as a validated, representative procedure for this class of compounds. The causality behind this choice of reagents lies in the high efficiency and selectivity of Raney Nickel for nitrile reduction under hydrogenation conditions, which is often cleaner than metal hydride reductions for this substrate class. The final acidification with HCl serves both to protonate the amine for purification and to generate the stable hydrochloride salt.

Objective: To synthesize (3-Chloropyrazin-2-yl)methanamine hydrochloride via reduction of 3-chloropyrazine-2-carbonitrile.[4]

Materials:

-

3-Chloropyrazine-2-carbonitrile (1.0 eq.)

-

Raney Nickel (approx. 67% w/w of starting material)

-

Acetic Acid (approx. 8.3 mL per g of starting material)

-

Hydrogen gas (H₂)

-

Toluene

-

1N Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (e.g., 6.00 g, 43.0 mmol) in acetic acid (50 mL), carefully add Raney Nickel (4.00 g) under an inert atmosphere.[4]

-

Hydrogenation: Seal the reaction vessel and place it under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).[4]

-

Reaction Execution: Stir the suspension vigorously at room temperature for 1.5 days. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting nitrile.[4]

-

Work-up & Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon drying; keep the filter cake wet. Wash the filter cake with a small amount of acetic acid or THF.

-

Solvent Removal & Salt Formation: Collect the filtrate and concentrate it under reduced pressure (rotary evaporation). To the resulting residue, add toluene (40 mL) and evaporate again to azeotropically remove residual acetic acid. Add 1N HCl (15 mL) to the residue, followed by toluene (40 mL), and evaporate to dryness. This sequence ensures the formation of the hydrochloride salt.[4]

-

Final Purification: Dissolve the residue in tetrahydrofuran (30 mL) and filter to remove any insoluble impurities. Concentrate the filtrate to dryness under reduced pressure to yield the final product as a solid.[4]

Synthesis Workflow Visualization

Caption: General workflow for the synthesis of chloropyrazinyl methanamine HCl.

Core Reactivity

The utility of this compound stems from two key reactive sites:

-

C6-Chloro Group: The chlorine atom is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrazine nitrogens activates the ring towards attack by nucleophiles (e.g., amines, alcohols, thiols), enabling the displacement of the chloride. This is the primary reaction used to couple this fragment to other parts of a target molecule.

-

Primary Amine: The aminomethyl group is a versatile nucleophile. It readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form amides. It can also participate in reductive amination, alkylation, and sulfonylation reactions.

Applications in Medicinal Chemistry & Drug Discovery

This class of compounds serves as a crucial "hinge-binding" scaffold, particularly in the development of kinase inhibitors.[8] The nitrogen atoms of the pyrazine ring can form critical hydrogen bonds with the amino acid backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket.

Case Study: Scaffolds for Kinase Inhibitors (Nek2)

(Never in mitosis gene a)-related kinase-2 (Nek2) is a serine/threonine kinase that is a promising target in cancer research due to its role in cell division.[7][8] Studies on related aminopyrazine and aminopyridine scaffolds have demonstrated their effectiveness as hinge-binding motifs for Nek2.[8] The general design principle involves using the aminopyrazine core to anchor the inhibitor in the ATP pocket, while substituents attached via the SNAr reaction and amide coupling explore other pockets to achieve potency and selectivity.

While a specific protocol using the 6-chloro isomer is not published, a representative coupling reaction would follow this logic:

Objective: To couple the aminopyrazine core to a partner molecule via SNAr (Illustrative Protocol).

-

Amine Protection (Optional but Recommended): The primary amine of (6-Chloropyrazin-2-yl)methanamine is often protected (e.g., as a Boc-carbamate) to prevent self-reaction and direct the subsequent SNAr reaction.

-

SNAr Reaction: The protected chloropyrazine is reacted with a nucleophile (e.g., an aniline or phenol derivative) in the presence of a base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., TFA or HCl for a Boc group).

-

Amide Coupling: The now-free primary amine is coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to complete the synthesis of the target inhibitor.

Logical Framework for Application

The strategic value of this building block can be visualized as a branching path from a core structure to a therapeutic concept.

Caption: Logical path from the core building block to its therapeutic application.

Analytical Characterization

-

¹H NMR: The spectrum would show characteristic signals for the two non-equivalent aromatic protons on the pyrazine ring, a singlet or triplet for the methylene (-CH₂) protons, and a broad signal for the amine (-NH₂) and ammonium (-NH₃⁺) protons. The exact chemical shifts would be influenced by the solvent used (e.g., DMSO-d₆ or D₂O).

-

¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms in the molecule.

-

Mass Spectrometry (MS): ESI-MS would show a molecular ion peak corresponding to the free base [M+H]⁺ at approximately m/z 144.03, exhibiting a characteristic isotopic pattern (~3:1 ratio) due to the presence of one chlorine atom.

-

Purity Analysis (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing the purity of the compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The GHS classifications for the closely related 3-chloro isomer provide a strong basis for safety protocols.[9]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). Molbase. Retrieved January 10, 2026, from [Link]

-

This compound [P87899]. (n.d.). ChemUniverse. Retrieved January 10, 2026, from [Link]

-

This compound, min 95%, 100 mg. (n.d.). SteloChem. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). Chemsigma. Retrieved January 10, 2026, from [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

- Bavetsias, V., et al. (2016). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Oncotarget, 7(26), 39545–39571.

-

Synthesis of acalabrutinib (XXVII). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

- Patent WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof. (n.d.). Google Patents.

- Patent WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates. (n.d.). Google Patents.

- Patent WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates. (n.d.). Google Patents.

-

6-chloropyrazin-2-amine. (n.d.). ZaiQi Bio-Tech. Retrieved January 10, 2026, from [Link]

- van den Biggelaar, M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7545–7555.

-

(3-Chloropyrazin-2-yl)methanamine;hydrochloride. (n.d.). Pharmacompass. Retrieved January 10, 2026, from [Link]

-

(3-Chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

(3-Chloropyrazin-2-yl)methanamine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

(5-Chloropyrazin-2-yl)methanamine. (n.d.). Alentris Research. Retrieved January 10, 2026, from [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemsigma.com [chemsigma.com]

- 4. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]

- 5. CAS 939412-86-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. researchgate.net [researchgate.net]

- 7. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (6-Chloropyrazin-2-yl)methanamine hydrochloride, a critical building block for researchers and scientists in the field of drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical experience.

Core Compound Identification and Physicochemical Profile

This compound is a substituted pyrazine derivative recognized for its utility in the synthesis of complex bioactive molecules. Its unique structural features, including the reactive chlorine atom and the primary amine group, make it a versatile intermediate in medicinal chemistry.

The definitive Chemical Abstracts Service (CAS) number for this compound is 1357945-24-4 .[1][2][3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1357945-24-4 | [1][2][3] |

| Molecular Formula | C₅H₆ClN₃·HCl (or C₅H₇Cl₂N₃) | [1][2] |

| Molecular Weight | 180.04 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Off-white solid | [4] |

| Storage | Store at 2-8°C in a dry, sealed place | [4][5] |

| Solubility | Soluble in Methanol | [4] |

| MDL Number | MFCD20327986 | [1] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of chloropyrazine methanamine derivatives is a well-established process in organic chemistry, often involving the reduction of a nitrile or a related functional group. While specific process details can be proprietary, a general and illustrative synthetic route can be described. The following protocol is based on established chemical principles for the synthesis of analogous compounds, such as (3-Chloropyrazin-2-yl)methanamine hydrochloride.[6]

The core transformation involves the reduction of a cyanopyrazine precursor to the corresponding primary amine. The choice of reducing agent and reaction conditions is critical to achieving high yield and purity, preventing over-reduction or side reactions. The use of Raney Nickel under a hydrogen atmosphere is a common and effective method for this transformation. The subsequent treatment with hydrochloric acid ensures the formation of the stable hydrochloride salt, which often improves handling and solubility characteristics.[6]

Experimental Protocol: Illustrative Synthesis

This protocol is adapted from the synthesis of a closely related isomer and serves as an exemplary workflow.[6]

-

Nitrile Reduction Setup: To a solution of 6-chloro-2-cyanopyrazine (1.0 eq.) in a suitable solvent such as acetic acid, add Raney Nickel catalyst (approx. 0.6-0.7 eq. by weight).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed. This may take 24-36 hours.[6]

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst.

-

Salt Formation and Isolation:

-

Concentrate the filtrate under reduced pressure.

-

Add toluene and concentrate again to azeotropically remove residual acetic acid.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., THF) and add a solution of 1N HCl (1.0-1.2 eq.).[6]

-

Stir the mixture to allow for the precipitation of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

-

Synthesis Workflow Diagram

Caption: Illustrative workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Chloropyrazine derivatives are highly valued scaffolds in pharmaceutical research. The title compound serves as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.[7]

-

Kinase Inhibitor Synthesis: The pyrazine core can act as a "hinge-binding" fragment, a critical interaction motif for many kinase inhibitors. The amine group provides a convenient handle for further chemical elaboration, allowing for the construction of more complex molecules that can potently and selectively inhibit kinase activity.[7] Research has specifically pointed to its use in developing inhibitors for targets like Nek2 (Never in mitosis gene a-related kinase-2), which is implicated in various cancers.[7]

-

Antimicrobial and Antifungal Agents: The chloropyrazine scaffold is also being investigated for its potential in developing new antimicrobial and antifungal drugs.[7] The electronic properties conferred by the chlorine atom and the pyrazine ring can be tuned through synthetic modifications to interact with essential enzymes in pathogens.

-

Versatile Synthetic Intermediate: The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chlorine with various other functional groups, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[8] This versatility makes it an invaluable tool for exploring structure-activity relationships (SAR).

Safety, Handling, and Storage Protocols

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The following guidelines are synthesized from safety data sheets for this and structurally related compounds.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed.[9]

-

Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[10][11]

-

Respiratory Irritation: Avoid inhalation of dust, which may cause respiratory tract irritation.[12]

Table 2: Personal Protective Equipment (PPE) and Handling

| Precaution Type | Specification | Rationale and Best Practices |

| Eye Protection | Safety glasses with side-shields or goggles. | Must be worn at all times to prevent contact with eyes. Ensure compliance with standards such as NIOSH (US) or EN 166 (EU).[13] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[13] |

| Skin/Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[11] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoid formation and inhalation of dust. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[12][13] |

| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | Standard good laboratory practice to prevent ingestion and contamination.[11][14] |

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[13]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a Poison Center or doctor.[9]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from environmental extremes.[14] Recommended storage is between 2-8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Emergency Procedures Workflow

Caption: Workflow for first aid response to chemical exposure.

References

-

This compound [P87899]. ChemUniverse. [Link]

-

This compound [1357945-24-4]. Chemsigma. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

(3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3. PubChem. [Link]

-

Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Omega. [Link]

-

(5-Chloropyrazin-2-yl)methanamine Hydrochloride. Allmpus. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. chemsigma.com [chemsigma.com]

- 3. This compound CAS#: 1357945-24-4 [m.chemicalbook.com]

- 4. allmpus.com [allmpus.com]

- 5. CAS 939412-86-9 | (3-chloropyrazin-2-yl)methanamine hydrochloride - Synblock [synblock.com]

- 6. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. combi-blocks.com [combi-blocks.com]

- 10. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. angenechemical.com [angenechemical.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: Structure, Synthesis, and Comprehensive Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (6-chloropyrazin-2-yl)methanamine hydrochloride, a key intermediate in modern pharmaceutical synthesis. Moving beyond a simple recitation of facts, this document delves into the rationale behind analytical choices, offering field-proven insights into its characterization and quality control. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of a Versatile Building Block

This compound has emerged as a crucial heterocyclic building block, most notably in the synthesis of targeted covalent inhibitors. Its primary application lies in the production of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1] The precise structure and purity of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding its chemical properties and having robust analytical methods for its characterization are therefore of utmost importance for researchers and professionals in drug development and manufacturing.

Chemical Structure and Physicochemical Properties

The structural integrity of this compound dictates its reactivity and is the foundation for all analytical investigations.

Chemical Structure

The molecule consists of a pyrazine ring substituted with a chlorine atom at the 6-position and a methanamine hydrochloride group at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for method development, formulation, and stability studies.

| Property | Value | Source |

| CAS Number | 1357945-24-4 | [2] |

| Molecular Formula | C₅H₇Cl₂N₃ | [3] |

| Molecular Weight | 180.04 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥98% | [5] |

Synthesis and Potential Impurities

A robust understanding of the synthetic route is fundamental to anticipating potential impurities, which is a cornerstone of a comprehensive analytical control strategy.[6][7]

Synthetic Pathway Overview

The synthesis of the isomeric (3-chloropyrazin-2-yl)methanamine hydrochloride often proceeds from 2-chloro-3-cyanopyrazine. A common method involves the reduction of the nitrile group to a primary amine using a reducing agent like Raney Nickel under a hydrogen atmosphere, followed by salt formation with hydrochloric acid.[8]

Caption: General synthesis pathway for a chloropyrazin-methanamine hydrochloride isomer.

Potential Impurities

Impurity profiling is a critical aspect of ensuring the quality of any pharmaceutical intermediate.[6][7] Based on general pyrazine synthesis, potential impurities could include:

-

Starting materials: Unreacted 2,6-dichloropyrazine or other precursors.

-

Over-reduction products: If a nitrile reduction is employed, the amine could be further alkylated.

-

Hydrolysis products: The chloro group on the pyrazine ring can be susceptible to hydrolysis under certain conditions, leading to the corresponding hydroxypyrazine derivative.

-

Positional isomers: Incomplete separation during synthesis could lead to the presence of other chloropyrazin-methanamine isomers.[10]

-

Residual solvents: Solvents used in the reaction and purification steps.

Comprehensive Analytical Characterization

A multi-faceted analytical approach is necessary for the complete characterization of this compound, ensuring its identity, purity, and quality. The following sections detail the key analytical techniques and expected results.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and impurity profiling in the pharmaceutical industry.[11][12][13][14] Given its role as an intermediate for Acalabrutinib, a reverse-phase HPLC (RP-HPLC) method is a logical choice.

4.1.1. Step-by-Step HPLC Method Development (A Foundational Approach)

The following protocol outlines a systematic approach to developing a robust RP-HPLC method for this compound, drawing upon established methods for the final API, Acalabrutinib.[10][15][16][17][18]

-

Column Selection: A C18 column is a standard starting point for the analysis of moderately polar compounds. A common dimension is 250 mm x 4.6 mm with a 5 µm particle size.[10][15][17]

-

Mobile Phase Selection:

-

Aqueous Phase: A buffered aqueous phase is crucial for consistent retention and peak shape of an amine-containing compound. A phosphate or acetate buffer in the pH range of 3-7 is a good starting point.[15][16]

-

Organic Phase: Acetonitrile or methanol are common organic modifiers. A gradient elution from a low to a high percentage of the organic phase is recommended to ensure the elution of any less polar impurities.

-

-

Detection: UV detection is suitable for this molecule due to the aromatic pyrazine ring. A photodiode array (PDA) detector is advantageous for assessing peak purity and identifying the optimal detection wavelength, likely in the range of 230-290 nm.[10][15][16]

-

Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve good resolution between the main peak and any impurities, with a reasonable run time.

4.1.2. Example HPLC Conditions (Adapted from Acalabrutinib Methods)

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a broad range of polarities.[10][15][17] |

| Mobile Phase A | 0.1% Ortho-phosphoric acid in water | Buffers the mobile phase to ensure consistent ionization of the analyte.[10][17] |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography.[10][15] |

| Gradient | 10-90% B over 20 minutes | To elute a range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[10][15][16] |

| Detection | UV at ~236 nm | A likely wavelength of maximum absorbance for the pyrazine chromophore.[10][17] |

| Column Temperature | 30 °C | To ensure reproducible retention times.[10][17] |

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including pyrazine derivatives.[6][19][20] It is particularly useful for identifying and quantifying residual solvents and certain volatile impurities.

Step-by-Step GC-MS Protocol

-

Sample Preparation: The hydrochloride salt is non-volatile. Derivatization to a more volatile form (e.g., by silylation or acylation of the amine) may be necessary for GC analysis.[18] Alternatively, analysis of the free base after neutralization could be performed.

-

Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point for the separation of pyrazine derivatives.

-

Injector and Oven Program: A split/splitless injector is typically used. The oven temperature program should be optimized to achieve good separation of all components. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).[8]

-

Mass Spectrometry Detection: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

Spectroscopic Analysis: Structural Confirmation and Identification

Spectroscopic techniques provide definitive structural information and are essential for confirming the identity of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[9][10][21]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.[24] Expected signals include those for the four distinct carbons of the pyrazine ring and one for the methylene carbon.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.[25][26]

-

Molecular Ion Peak: In the mass spectrum of the free base, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of (6-chloropyrazin-2-yl)methanamine. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for pyrazine derivatives include loss of HCN, C₂H₂, and cleavage of the side chain.[27]

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[26][28]

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3200 | N-H | Stretching (amine salt) |

| ~3100-3000 | C-H | Aromatic stretching |

| ~2900-2800 | C-H | Aliphatic stretching |

| ~1600-1450 | C=C, C=N | Ring stretching |

| ~1200-1000 | C-Cl | Stretching |

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including the stereochemistry and conformation.[15][17][29] While not a routine analytical technique for every batch, obtaining a crystal structure of this compound is highly valuable for reference and for understanding its solid-state properties. The process involves growing a suitable single crystal and analyzing its diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Conclusion: A Framework for Quality and Consistency

This technical guide has provided a comprehensive framework for the understanding and analysis of this compound. By integrating knowledge of its synthesis, potential impurities, and the application of a suite of modern analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The methodologies and insights presented herein are intended to serve as a robust starting point for the development of specific, validated analytical methods that adhere to the highest standards of scientific integrity and regulatory compliance.

References

-

A new stability indicating RP-HPLC method for the estimation of Acalabrutinib. (n.d.). RJPT. Retrieved from [Link]

-

DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF NEW ANTICANCER AGENT ACALABRUTINIB IN BULK AND ITS PHARMACEUTICAL FORMULATION. (2019, April 20). ResearchGate. Retrieved from [Link]

-

Novel stability indicating high-performance liquid chromatography method for the separation and simultaneous quantification of acalabrutinib and its impurities in pharmaceutical formulation. (n.d.). Retrieved from [Link]

-

European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). EJBPS. Retrieved from [Link]

-

Analytical Method Development and Validation for Determination of Acalabrutinib by Using RP-HPLC. (n.d.). YMER. Retrieved from [Link]

-

1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... (n.d.). ResearchGate. Retrieved from [Link]

-

X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. (2025, August 6). ResearchGate. Retrieved from [Link]

-

This compound [1357945-24-4]. (n.d.). Chemsigma. Retrieved from [Link]

-

Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025, November 3). ACS Publications. Retrieved from [Link]

-

The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). Retrieved from [Link]

-

Rana, M. (2024, April 10). Int. J. of Pharm. Sci., 2024, Vol 2, Issue 4, 586-593. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Analysis of Nonpolar Heterocyclic Amines in Cooked Foods and Meat Extracts Using Gas Chromatography-Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021, December 15). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April 30). PubMed. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). (n.d.). HMDB. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

This compound (1 x 1 g). (n.d.). Alchimica. Retrieved from [Link]

-

(3-Chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

(3-Chloropyrazin-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

-

HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. (n.d.). NIH. Retrieved from [Link]

-

Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. (2018, March 1). PubMed. Retrieved from [Link]

-

Template for Electronic Submission to ACS Journals. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). DergiPark. Retrieved from [Link]

-

(5-Chloropyrazin-2-yl)methanamine. (n.d.). Alentris Research Pvt. Ltd. Retrieved from [Link]

-

A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

-

CAS 939412-86-9 (3-Chloropyrazin-2-yl)Methanamine Hydrochloride. (n.d.). Pharmacy Research. Retrieved from [Link]

-

Observed fragmentation pattern of 3-[(6-methylpyrazin-2-yl) methyl]... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemsigma.com [chemsigma.com]

- 3. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. CAS 939412-86-9 | (3-chloropyrazin-2-yl)methanamine hydrochloride - Synblock [synblock.com]

- 6. biomedres.us [biomedres.us]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS | Semantic Scholar [semanticscholar.org]

- 12. Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jfda-online.com [jfda-online.com]

- 20. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hmdb.ca [hmdb.ca]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 29. researchgate.net [researchgate.net]

(6-Chloropyrazin-2-yl)methanamine Hydrochloride: A Keystone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide on its Emergence, Synthesis, and Application

Introduction: The Strategic Importance of the Pyrazine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent due to their ability to engage in various biological interactions.[1] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties and structural rigidity make it a versatile core for developing novel therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[1][3] (6-Chloropyrazin-2-yl)methanamine hydrochloride, a key derivative, has emerged as a critical building block, enabling the synthesis of complex molecular architectures for targeted therapies. This guide provides a comprehensive technical overview of its discovery, synthesis, and pivotal role in drug development for researchers and scientists in the field.

Discovery and History: A Deduction from the Evolution of Pyrazine Chemistry

The specific discovery of this compound is not documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader exploration of substituted pyrazines in medicinal chemistry. The history is one of gradual innovation in synthetic methodology and an increasing appreciation for the pyrazine core in drug design.

The groundwork was laid by early investigations into the synthesis and reactivity of chloropyrazines. A notable patent from the mid-20th century describes the preparation of 2-aminopyrazine from 2-chloropyrazine, establishing a fundamental transformation for introducing amino functionalities to this heterocyclic system.[4] Later work in the 1960s detailed methods for producing dichloropyrazines, including the 2,6-isomer, which is a logical precursor to the title compound.[5]

The impetus for synthesizing specific isomers like (6-Chloropyrazin-2-yl)methanamine likely arose from structure-activity relationship (SAR) studies within various drug discovery programs. As researchers sought to optimize the pharmacological properties of lead compounds, the strategic placement of substituents on the pyrazine ring became crucial. The 6-chloro substitution, in particular, offers a handle for further chemical modification while influencing the electronic and steric profile of the molecule.

While a definitive first synthesis is not clearly cited, the patent literature for related compounds, such as the (3-chloropyrazin-2-yl)methanamine isomer, provides a window into the synthetic strategies that would have been employed.[6] These patents, often focused on the final, more complex drug molecules, describe the synthesis of such intermediates as enabling steps. Therefore, the "discovery" of this compound can be best understood as a necessary invention within the broader context of advancing medicinal chemistry programs that required this specific, functionalized building block.

Synthetic Strategies and Methodologies

The synthesis of this compound relies on established principles of heterocyclic chemistry. The primary challenge lies in the regioselective functionalization of the pyrazine ring. A logical and commonly employed synthetic pathway starts from the commercially available 2,6-dichloropyrazine.

Conceptual Synthetic Workflow

The overall transformation involves the selective reaction at one of the chloro-positions to introduce a functional group that can be converted to an aminomethyl group, followed by the formation of the hydrochloride salt.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methods for the synthesis of related pyrazine derivatives.

Step 1: Synthesis of 6-Chloro-2-cyanopyrazine from 2,6-Dichloropyrazine

-

To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloro-2-cyanopyrazine.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF or DMSO are used to dissolve the reactants and facilitate the nucleophilic aromatic substitution (SNAr) reaction.

-

Nucleophile: Sodium or potassium cyanide is a common and effective nucleophile for introducing the cyano group onto the electron-deficient pyrazine ring.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction on the deactivated pyrazine ring.

Step 2: Reduction of 6-Chloro-2-cyanopyrazine to (6-Chloropyrazin-2-yl)methanamine

-

In a pressure vessel, dissolve 6-chloro-2-cyanopyrazine (1.0 eq) in a suitable solvent, such as methanol or ethanol, saturated with ammonia.

-

Add a catalytic amount of Raney nickel (approximately 10-20% by weight).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (6-Chloropyrazin-2-yl)methanamine.

Causality Behind Experimental Choices:

-

Catalyst: Raney nickel is a highly effective and commonly used catalyst for the hydrogenation of nitriles to primary amines.

-

Ammonia: The use of an ammonia-saturated solvent helps to suppress the formation of secondary amine byproducts.

-

Hydrogen Pressure: High-pressure hydrogen is necessary to facilitate the catalytic reduction.

Step 3: Formation of this compound

-

Dissolve the crude (6-Chloropyrazin-2-yl)methanamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Anhydrous solvents are crucial to prevent the introduction of water, which can affect the crystallinity and stability of the final salt.

-

Acid Addition: The dropwise addition of HCl allows for controlled precipitation and the formation of a well-defined crystalline salt.

Physicochemical Properties and Characterization

The hydrochloride salt of (6-Chloropyrazin-2-yl)methanamine is typically a white to off-white solid, which is more stable and easier to handle than the free base. Its structure and purity are confirmed using a variety of analytical techniques.

| Property | Data |

| Molecular Formula | C5H7Cl2N3 |

| Molecular Weight | 180.04 g/mol |

| CAS Number | 1357945-24-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol |

| 1H NMR | Peaks corresponding to the pyrazine ring protons and the methylene and amine protons. |

| 13C NMR | Resonances for the carbon atoms of the pyrazine ring and the methylene carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the free base and characteristic isotopic pattern for chlorine. |

| Purity (HPLC) | Typically >95% for commercial-grade material. |

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution or cross-coupling reactions, while the aminomethyl group at the 2-position can be readily acylated, alkylated, or used in the formation of other functional groups.

Case Study: A Building Block for Kinase Inhibitors

A significant application of this building block is in the synthesis of kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyrazine core can mimic the hinge-binding motif of ATP, while the aminomethyl and chloro- substituents provide vectors for elaborating the molecule to achieve potency and selectivity.

Caption: General synthetic utility in constructing kinase inhibitors.

This strategic utility is exemplified in the development of inhibitors for kinases such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), where aminopyrazine derivatives have shown significant promise.[7]

Conclusion

This compound, while not having a storied discovery in its own right, represents a crucial tool in the arsenal of the modern medicinal chemist. Its development is a testament to the ongoing need for well-defined, functionalized heterocyclic building blocks to facilitate the rapid and efficient synthesis of novel drug candidates. The synthetic routes to this compound are logical extensions of established pyrazine chemistry, and its application continues to expand as new biological targets are identified. For researchers in drug discovery, a thorough understanding of the synthesis and reactivity of this key intermediate is essential for the successful development of the next generation of targeted therapies.

References

- Preparation of C-pyrazine-methylamines. US8513415B2.

- Dolezal M, Palek L, Vinsova J, et al.

- Ong W, Yoong S, Wong C, et al. Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. 2017;7(2):78-89.

- Dolezal M, Jampilek J, Osicka Z, et al. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Il Farmaco. 2003;58(11):1105-1113.

- Synthesis of substituted pyrazines. US9458115B2.

- A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. International Research Journal of Modernization in Engineering Technology and Science. 2023.

- Stewart AO, Boyd SA, et al. Preparation of 2-carboxy-substituted thieno[2,3-d]pyrimidines as adenosine A3 receptor antagonists.

- Hu Y, Wang S, Geng J, et al. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023;28(21):7440.

- Method for producing dichloropyrazine derivative. EP2392566B1.

- Li et al. Compounds and methods for treating sickle cell disease.

- Winnek PS, Cole QP. Preparation of 2-aminopyrazine. US2396067A.

- Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). US20100267955A1.

- Collins KH. 2, 3-and 2, 6-dichloropyrazine by chlorination. US3291802A.

- Brown AD, Witty DR. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. 2014;10:2985-3041.

- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. EP0111717A2.

- Lin S, Malkani S, Lombardo M, et al. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. 2015;25(22):5402-5408.

- Najajreh Y. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. In: Heterocycles - Synthesis and Biological Activities. IntechOpen; 2022.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. irjmets.com [irjmets.com]

- 4. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 5. US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination - Google Patents [patents.google.com]

- 6. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]

- 7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chlorinated Pyrazine Scaffolds

In the landscape of contemporary drug discovery, nitrogen-containing heterocycles are of paramount importance, with a significant percentage of small-molecule drugs approved by the FDA featuring these structural motifs. Among these, the pyrazine core stands out as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. The introduction of a chlorine atom to the pyrazine ring further enhances its utility, providing a reactive handle for a variety of synthetic transformations crucial for the construction of compound libraries and the optimization of lead candidates.

This guide provides a comprehensive technical overview of (6-Chloropyrazin-2-yl)methanamine hydrochloride, a key building block for pharmaceutical research and development. While public domain data on this specific isomer is limited, this document will leverage available information on closely related isomers to provide a holistic understanding of its chemical properties, potential synthetic routes, and applications. A central theme will be the comparative reactivity of the chloropyrazine isomers, offering insights into how the position of the chlorine atom influences synthetic outcomes.

Nomenclature, Isomerism, and Core Chemical Properties

A precise understanding of the nomenclature and isomerism of (chloropyrazin-2-yl)methanamine hydrochloride is fundamental for unambiguous communication and procurement in a research setting. The position of the chlorine atom on the pyrazine ring significantly impacts the molecule's electronic properties and reactivity.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound . It is crucial to distinguish this from its isomers, which are often encountered in chemical databases and supplier catalogs.

| Property | This compound |

| IUPAC Name | This compound |

| CAS Number | 1357945-24-4[1][2][3][4][5] |

| Molecular Formula | C5H7Cl2N3[4] |

| Molecular Weight | 180.04 g/mol [4][5] |

| Common Synonyms | 2-(Aminomethyl)-6-chloropyrazine hydrochloride |

Isomeric Landscape

The isomeric landscape of (chloropyrazin-2-yl)methanamine hydrochloride is a critical consideration for any synthetic chemist. The three principal isomers are the 3-chloro, 5-chloro, and the titular 6-chloro variant. The numbering of the pyrazine ring, which dictates the isomer's name, follows IUPAC conventions, starting from one of the nitrogen atoms and proceeding around the ring.

Sources

(6-Chloropyrazin-2-yl)methanamine hydrochloride molecular weight and formula

An In-depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: A Key Building Block in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest to researchers and professionals in drug development. We will delve into its core chemical properties, plausible synthetic routes, and its strategic application as a molecular scaffold, drawing insights from its close structural isomers that have proven valuable in the synthesis of targeted therapeutics.

Core Chemical Properties and Identifiers

This compound belongs to the class of chlorinated pyrazine derivatives. These structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to participate in hydrogen bonding and other key interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and reaction setup.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1357945-24-4 | [1] |

| Molecular Formula | C₅H₆ClN₃·HCl (or C₅H₇Cl₂N₃) | [1] |

| Molecular Weight | 180.04 g/mol | [1] |

| Purity | ≥95% (Typical commercial grade) | [1] |

Synthesis Pathway: A Representative Protocol

While a specific, peer-reviewed synthesis for the 6-chloro isomer is not widely published, a highly plausible and efficient route can be extrapolated from established protocols for its isomers, such as (3-chloropyrazin-2-yl)methanamine hydrochloride.[2] The most common approach involves the catalytic reduction of the corresponding cyanopyrazine precursor.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis logically begins with 6-chloro-pyrazine-2-carbonitrile. The cyano group is an excellent precursor to a methylamine group via reduction.

-

Catalyst and Reducing Agent: Raney Nickel (often referred to as "nickel Ruanne") is a cost-effective and highly active catalyst for the hydrogenation of nitriles to primary amines under mild conditions (room temperature, H₂ balloon).[2]

-

Solvent: Acetic acid serves as a suitable solvent that facilitates the reaction without interfering with the reduction.

-

Salt Formation: The final addition of hydrochloric acid (HCl) is crucial for converting the free base into its more stable and soluble hydrochloride salt, which simplifies isolation and purification.

Caption: Proposed synthesis workflow for (6-Chloropyrazin-2-yl)methanamine HCl.

Applications in Drug Discovery and Development

Chlorinated heterocycles are integral to modern pharmaceuticals, with over 88% of drugs in the United States relying on chlorine chemistry for their synthesis or as part of their final structure.[3] The (Chloropyrazin-2-yl)methanamine scaffold is particularly valuable as a synthetic intermediate or "building block" for creating more complex molecules with therapeutic potential.

While specific applications for the 6-chloro isomer are proprietary or in early-stage research, the utility of this scaffold is powerfully demonstrated by its isomers:

-

Kinase Inhibitor Synthesis: The isomeric compound, (5-chloropyrazin-2-yl)methanamine hydrochloride, is a key intermediate in the development of potent and selective inhibitors of Nek2 (Never in mitosis gene a-related kinase-2).[4] Nek2 is a recognized target in cancer research due to its elevated expression in various tumors. In this context, the chloropyrazine moiety acts as a crucial "hinge-binding fragment," anchoring the inhibitor molecule to the target enzyme.[4]

-

API Intermediate for Oncology: The (3-chloropyrazin-2-yl)methanamine isomer is a critical intermediate in the manufacturing process of Acalabrutinib , a highly successful second-generation Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell cancers like chronic lymphocytic leukemia.[5]

The ability of the chlorine atom to be substituted via nucleophilic aromatic substitution (SNAr) reactions allows for the generation of diverse compound libraries, making these scaffolds highly attractive for lead optimization campaigns in drug discovery.[4]

Caption: Role as a building block in the synthesis of targeted therapeutics.

Detailed Experimental Protocol: Proposed Synthesis

The following protocol is a self-validating system adapted from a published procedure for a close isomer and represents a robust method for synthesizing the target compound.[2]

Objective: To synthesize this compound from 6-chloro-pyrazine-2-carbonitrile.

Materials:

-

6-chloro-pyrazine-2-carbonitrile (1.0 eq.)

-

Raney Nickel (approx. 65-70% by weight of starting material)

-

Acetic Acid (approx. 8-10 mL per gram of starting material)

-

Hydrogen (H₂) gas balloon

-

Toluene

-

1N Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

-

Filtration apparatus (e.g., Büchner funnel with Celite® pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 6-chloro-pyrazine-2-carbonitrile in acetic acid, carefully add Raney Nickel. The addition may be exothermic; perform it slowly.

-

Hydrogenation: Seal the reaction vessel and fit it with a hydrogen balloon. Allow the reaction to stir vigorously at room temperature.

-

Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 24-36 hours.

-

Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of acetic acid or THF to ensure complete recovery of the product.

-

Solvent Removal and Salt Formation:

-

Collect the filtrate and concentrate it to dryness using a rotary evaporator.

-

Add toluene to the residue and evaporate again. This azeotropic removal of residual acetic acid is a critical step for purity.

-

Add 1N HCl to the residue, swirl to mix, and then add toluene again.

-

Concentrate the mixture to dryness on the rotary evaporator. The HCl converts the amine product to its hydrochloride salt.

-

-

Final Purification:

-

Dissolve the resulting residue in a minimal amount of a suitable solvent like THF.

-

Filter the solution to remove any insoluble impurities.

-

Evaporate the filtrate to dryness to yield this compound.

-

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Profile: While specific GHS data for the 6-chloro isomer is not published, the structurally similar (3-chloropyrazin-2-yl)methanamine hydrochloride is classified with the following hazards:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt is generally more stable than the free base but should be protected from moisture.

Conclusion

This compound is a valuable chemical entity for synthetic and medicinal chemists. Its defined molecular weight and formula, combined with a versatile pyrazine core, make it an important building block. The strategic insights gained from the well-documented applications of its 3-chloro and 5-chloro isomers in synthesizing high-profile drugs and kinase inhibitors underscore the immense potential of this scaffold. The representative synthesis and protocols provided herein offer a robust framework for researchers to utilize this compound effectively in their discovery and development programs.

References

-

Lindsay-Scott, P. J., et al. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. [Link]

-

ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. [Link]

-

Chemsigma. This compound [1357945-24-4]. [Link]

-

PubChem. (3-Chloropyrazin-2-yl)methanamine hydrochloride. [Link]

-

ChemUniverse. This compound [P87899]. [Link]

-

Gomha, S. M., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]

- 3. (3-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

(6-Chloropyrazin-2-yl)methanamine hydrochloride physical and chemical properties

An In-depth Technical Guide to (6-Chloropyrazin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: Unveiling a Key Building Block for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a privileged heterocycle, integral to the architecture of numerous FDA-approved therapeutics.[1] Its nitrogen-rich core offers a unique combination of hydrogen bonding capabilities, metabolic stability, and tunable electronic properties. The strategic functionalization of this ring system provides a robust platform for developing highly specific and potent pharmacological agents.

This guide focuses on a particularly valuable derivative: This compound (CAS No. 1357945-24-4). The presence of a chlorine atom, a primary aminomethyl group, and the pyrazine core creates a trifecta of chemical utility. The chlorine atom serves as a versatile synthetic handle for nucleophilic aromatic substitution or cross-coupling reactions, while the aminomethyl group provides a crucial point for amide bond formation or other conjugations. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, simplifying its handling and use in aqueous reaction media.[2]

While seemingly a simple molecule, its true potential is realized in its application as a foundational building block, particularly in the burgeoning field of targeted protein degradation.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core physical and chemical properties, a plausible and field-proven synthetic strategy, and a discussion of its critical role in the design of next-generation therapeutics like Proteolysis-Targeting Chimeras (PROTACs).

Section 1: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis and drug design. This compound is a solid at room temperature, and its key identifying characteristics are summarized below.[4]

Caption: Structure of this compound.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1357945-24-4 | [5][6] |

| Molecular Formula | C₅H₇Cl₂N₃ (or C₅H₆ClN₃·HCl) | [6] |

| Molecular Weight | 180.04 g/mol | [6] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | |

| Melting Point | Data not available | |

| SMILES | NCC1=NC(Cl)=CN=C1.[H]Cl | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [6] |

Section 2: Synthesis and Reactivity

A Plausible Synthetic Pathway

This transformation is a cornerstone of amine synthesis. The choice of reducing agent is critical and dictates the reaction conditions. Catalytic hydrogenation using a metal catalyst like Raney Nickel in an acidic medium (e.g., acetic acid) is a common and effective method.[7] The acid serves to protonate the pyrazine nitrogens, enhancing reactivity, and ensures the final product is isolated as the stable hydrochloride salt.

Experimental Protocol: Reduction of 6-Chloropyrazine-2-carbonitrile

Disclaimer: This protocol is a representative example based on analogous chemical transformations and should be optimized and validated by the end-user.

-

Reaction Setup: To a solution of 6-chloropyrazine-2-carbonitrile (1.0 eq.) in glacial acetic acid (approx. 8-10 mL per gram of nitrile) in a hydrogenation vessel, carefully add Raney Nickel (approx. 0.6-0.7 eq. by weight) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically to 50 psi, or use a hydrogen balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 18-36 hours). The disappearance of the nitrile peak and the appearance of the more polar amine product are key indicators.

-

Work-up and Isolation:

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional acetic acid or methanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

To ensure the formation of the hydrochloride salt and remove residual acetic acid, co-evaporate the residue with toluene (2x), followed by the addition of 1N HCl, and a final co-evaporation with toluene.

-

-

Purification: The resulting crude solid can be further purified by trituration with a suitable solvent (e.g., diethyl ether or tetrahydrofuran) or recrystallization to yield this compound.[7]

Caption: A plausible workflow for the synthesis of the target compound.

Section 3: Applications in Drug Development & Research

A Key Building Block for Targeted Protein Degraders

The primary application of this compound in contemporary drug discovery is as a Protein Degrader Building Block .[3] This positions it at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them.

The most prominent TPD technology is the Proteolysis-Targeting Chimera (PROTAC) . A PROTAC is a heterobifunctional molecule comprising three parts:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase enzyme.

-

A flexible linker connecting the two ligands.

This compound is an ideal fragment for incorporation into the PROTAC structure, typically as part of the E3 ligase ligand or the linker system. The primary amine serves as a perfect attachment point for the linker, while the chloro-pyrazine moiety can be used to build out more complex E3 ligase binding motifs or to fine-tune the physicochemical properties (e.g., solubility, cell permeability) of the final PROTAC molecule.

Caption: General architecture of a PROTAC, highlighting the compound's role.

Utility in Kinase Inhibitor Synthesis

Beyond protein degradation, the chloropyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][8] The pyridine-like nitrogens of the pyrazine ring are excellent hydrogen bond acceptors, enabling them to form critical interactions with the hinge region of the ATP-binding pocket of many kinases. The chlorine atom can be displaced via nucleophilic aromatic substitution to append other fragments that target different regions of the kinase, allowing for the systematic exploration of structure-activity relationships (SAR).

Section 4: Safety, Handling, and Storage

Hazard Assessment

As of the date of this guide, specific, peer-reviewed toxicological data for this compound (CAS 1357945-24-4) is limited.[5] However, based on the known hazards of the structurally analogous isomer, (3-chloropyrazin-2-yl)methanamine hydrochloride, and general principles of chemical safety for chlorinated aromatic amines, a cautious approach is warranted.

The probable GHS hazard classifications, inferred from the 3-chloro isomer, are:[9]

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).

-

H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).

-

H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).

Recommended Handling Protocol

All work with this compound should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.

Caption: A basic workflow for the safe handling of the compound in a lab setting.

Storage and Stability

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C) to prevent degradation.[6] The hydrochloride salt form provides good stability, but moisture and exposure to strong bases should be avoided.

References

-

American Custom Chemicals Corporation. This compound, min 95%. [Link]

-

ChemUniverse. This compound [P87899]. [Link]

-

Golden, K. C., & Li, J. J. (2023). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. [Link]

-

Chemsigma. This compound [1357945-24-4]. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (6-Chloropyrazin-2-yl)methanamine hydrochloride [cymitquimica.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 1357945-24-4|this compound|BLD Pharm [bldpharm.com]